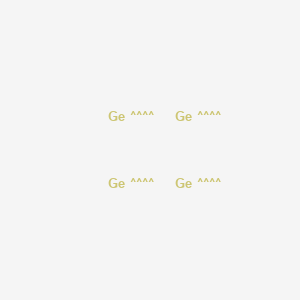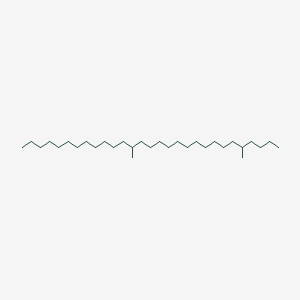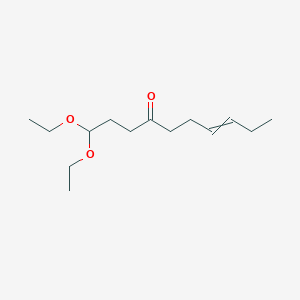
1,1-Diethoxydec-7-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxydec-7-en-4-one is an organic compound characterized by its unique structure, which includes an enone functional group and two ethoxy groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethoxydec-7-en-4-one can be synthesized through several methods. One common approach involves the reaction of dec-7-en-4-one with ethanol in the presence of an acid catalyst. This process typically requires refluxing the reactants to ensure complete conversion. Another method involves the use of ethyl orthoformate and a suitable base to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethoxydec-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Diethoxydec-7-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxydec-7-en-4-one involves its interaction with various molecular targets. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparaison Avec Des Composés Similaires
1,1-Diethoxyethane: Similar in structure but lacks the enone group.
1,1-Diethoxy-2-propanone: Contains an additional carbonyl group.
1,1-Diethoxy-3-butanone: Has a different carbon chain length and position of the carbonyl group.
Propriétés
Numéro CAS |
112447-77-5 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
1,1-diethoxydec-7-en-4-one |
InChI |
InChI=1S/C14H26O3/c1-4-7-8-9-10-13(15)11-12-14(16-5-2)17-6-3/h7-8,14H,4-6,9-12H2,1-3H3 |
Clé InChI |
AGQNKNRFBMODMV-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCC(=O)CCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


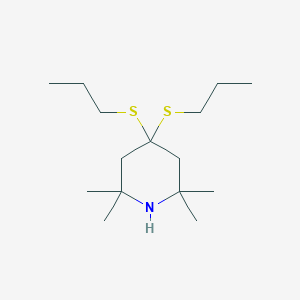
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)



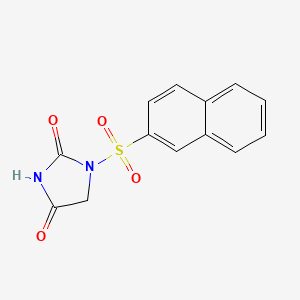
![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)

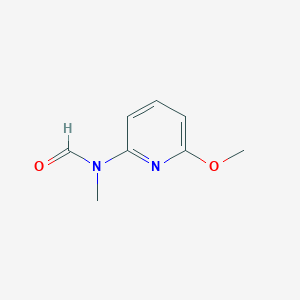
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)
